Bis(2,4-dimethoxybenzyl)amine

Catalog No.
S704597
CAS No.
20781-23-1
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4-dimethoxybenzyl)amine

CAS Number

20781-23-1

Product Name

Bis(2,4-dimethoxybenzyl)amine

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3

InChI Key

IZWMZVDEYOKQCG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC

Synonyms

Bis(2,4-dimethoxybenzyl)amine

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC

Amine Nucleophile:

  • BDMA functions as an amine nucleophile, meaning it readily donates a lone pair of electrons for reactions. This property makes it valuable in studying the reactivity of different molecules, particularly in:
    • Investigating 1,4-reactivity: BDMA has been used to explore the reactivity of 5-bromo-2-indene-1-one, a molecule with specific 1,4-electrophilic character. [Source: Sigma-Aldrich product information on 2,4-Dimethoxybenzylamine 98% - ]

Synthetic Applications:

  • BDMA's nucleophilic nature also makes it a useful building block in organic synthesis. Researchers have employed it in various syntheses, including:
    • Concise synthesis of 2,4,5-trisubstituted oxazoles: BDMA serves as an ammonia equivalent in a combined Ugi/Robinson-Gabriel reaction sequence for efficient oxazole synthesis. [Source: Reference cited in Sigma-Aldrich product information - same link as above]
    • Total synthesis of (-)-muraymycin D2: This antibacterial nucleoside natural product was successfully synthesized using BDMA as a key reagent. [Source: Reference cited in Sigma-Aldrich product information - same link as above]
    • Synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester: BDMA played a role in the two-step synthesis of these amide derivatives through the Ugi reaction. [Source: Reference cited in Sigma-Aldrich product information - same link as above]
    • Synthesis of other diverse compounds: BDMA has also been involved in the synthesis of N-hydroxythiourea and potential anti-HIV-1 agents, demonstrating its versatility in various synthetic endeavors. [Source: References cited in Sigma-Aldrich product information - same link as above]

Bis(2,4-dimethoxybenzyl)amine is a chemical compound characterized by its unique structure, which consists of a central amine group (NH2) connected to two 2,4-dimethoxybenzyl groups. Each of these benzyl groups features a benzene ring with methoxy (OCH3) substituents at the 2nd and 4th positions. This configuration contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no current information available regarding a specific mechanism of action for BDMBA.

As with any new compound, proper safety precautions should be taken when handling BDMBA.

  • Limited data: The absence of specific data necessitates treating BDMBA as a potentially hazardous material until further information becomes available.
  • General precautions: Standard laboratory practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood.

Future Research

BDMBA presents an opportunity for further scientific exploration. Research areas could include:

  • Synthesis and characterization: Developing efficient synthetic routes and characterizing the physical and chemical properties of BDMBA.
  • Reactivity studies: Investigating the reactivity of BDMBA in various chemical reactions.
  • Potential applications: Exploring the potential use of BDMBA as a protecting group or in other synthetic applications.

The synthesis of bis(2,4-dimethoxybenzyl)amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with an amine. A representative reaction can be summarized as follows:

2C6H3(OCH3)2CH2Cl+2NH2Bis 2 4 dimethoxybenzyl amine+2HCl2\text{C}_6\text{H}_3(\text{OCH}_3)_2\text{CH}_2\text{Cl}+2\text{NH}_2\rightarrow \text{Bis 2 4 dimethoxybenzyl amine}+2\text{HCl}

This reaction highlights the formation of bis(2,4-dimethoxybenzyl)amine through nucleophilic substitution, where the amine displaces the chloride ion.

While specific biological activities of bis(2,4-dimethoxybenzyl)amine have not been extensively documented, its structural similarity to other biologically active compounds suggests potential pharmacological properties. Preliminary studies indicate that derivatives of 2,4-dimethoxybenzylamine can serve as effective protecting groups in peptide synthesis . Moreover, the compound exhibits inhibitory effects on certain cytochrome P450 enzymes, suggesting possible interactions in metabolic pathways .

The synthesis of bis(2,4-dimethoxybenzyl)amine can be achieved through several methods:

  • Direct Amination: The reaction of 2,4-dimethoxybenzyl chloride with an amine under mild conditions.
  • Reduction Reactions: The reduction of corresponding aldehydes or ketones using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride has also been explored for synthesizing related compounds .
  • Multi-step Synthesis: Utilizing intermediates such as 2,4-dimethoxybenzyl chloride can facilitate the production of bis(2,4-dimethoxybenzyl)amine in a two-step process involving chloromethylation followed by amination .

These methods provide flexibility in terms of yield and purity, making them suitable for both laboratory and industrial applications.

Bis(2,4-dimethoxybenzyl)amine has several notable applications:

  • Protecting Group in Organic Synthesis: It is utilized as a protecting group for amino acids during peptide synthesis due to its stability and ease of removal under mild conditions .
  • Pharmaceutical Development: Its derivatives are being investigated for potential use in drug formulations due to their biological activity and ability to modulate enzyme activity .
  • Material Science: The compound may find applications in the development of new materials or polymers owing to its unique chemical properties.

Interaction studies involving bis(2,4-dimethoxybenzyl)amine have primarily focused on its role as a protecting group in synthetic chemistry. Research indicates that it does not lead to unwanted side reactions during peptide synthesis, making it a favorable choice compared to other protecting groups . Furthermore, its interactions with cytochrome P450 enzymes highlight potential implications for drug metabolism and efficacy .

Several compounds share structural similarities with bis(2,4-dimethoxybenzyl)amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2,4-DimethoxybenzylamineContains one 2,4-dimethoxybenzyl groupActs as a protecting group; simpler structure
Bis(4-methoxybenzyl)amineTwo 4-methoxybenzyl groupsDifferent substitution pattern affects reactivity
N,N-Diethyl-3-(4-methylphenyl)-prop-1-en-1-amineContains different aryl groupsPotentially different biological activity
N,N-Bis(3-methylphenyl)amineSimilar amine structure but different aryl substituentsVariations in solubility and biological effects

The unique combination of two 2,4-dimethoxybenzyl groups in bis(2,4-dimethoxybenzyl)amine distinguishes it from these similar compounds by enhancing its stability and reactivity in organic synthesis contexts.

Purity

98% by HPLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20781-23-1

Wikipedia

Bis(2,4-dimethoxybenzyl)amine

Dates

Modify: 2023-08-15

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